N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Chemical Structure: The compound features a pyridazine core substituted at position 3 with a carboxamide group linked to a 6-methylpyridin-2-yl moiety and at position 6 with a 1H-pyrazol-1-yl group (Fig. 1). This dual substitution pattern is critical for its molecular interactions, particularly in biological systems.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-4-2-5-12(16-10)17-14(21)11-6-7-13(19-18-11)20-9-3-8-15-20/h2-9H,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNWWHUOQBRDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl group and the carboxamide functionality. Common reagents used in these reactions include pyridine derivatives, hydrazine, and carboxylic acid derivatives. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyridazine Carboxamides with Adamantane Moieties
Examples :
- N-(Adamantan-2-yl)-6-(cyclopentylamino)-5-(trifluoromethyl)pyridazine-3-carboxamide (11c)
- N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d)
Key Differences :
Anti-Androgen Pyridazine Derivatives
Examples :
- 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide (DIMN)
Structural Insights :
- Both compounds share the N-(6-methylpyridin-2-yl)carboxamide group, critical for binding to hydrophobic pockets in target proteins. However, DIMN’s isoquinoline substituent may confer stronger π-π stacking interactions compared to the pyrazole group in the target compound .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Example :
Functional Implications :
- The carboxamide group in the target compound may enhance stability and binding specificity compared to the amine group in the N-phenyl derivative.
Imaging Agents with Pyridazine Cores
Examples :
- N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ()
| Property | Target Compound | Imaging Agent |
|---|---|---|
| Core Structure | Pyridazine | Imidazo-pyridazine |
| Substituents | Pyrazole at C6 | Fluorinated aryl groups |
| Application | Not reported | PET imaging (TRK-targeted) |
Key Contrast :
- Fluorine atoms in the imaging agent improve pharmacokinetics (e.g., bioavailability, half-life), which the target compound lacks. However, the pyrazole group in the target may offer metabolic resistance .
Biological Activity
N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and experimental data to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyridazine core substituted with a 6-methylpyridine and a pyrazole moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study assessed the efficacy of several pyridazine derivatives against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). The results indicated that compounds with similar structures exhibited significant antiproliferative effects, with IC50 values ranging from 20.1 nM to 151 nM for CDK2 inhibition .
Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 11e | T-47D | 151 | CDK2 Inhibition |
| 11h | MDA-MB-231 | 43.8 | Apoptosis Induction |
| 11m | SKOV-3 | 20.1 | Cell Cycle Arrest |
The proposed mechanism of action for this compound involves:
- CDK2 Inhibition : The compound binds to CDK2, a crucial enzyme in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .
Anti-inflammatory Potential
In addition to its anticancer properties, there is emerging evidence regarding the anti-inflammatory activity of pyrazole derivatives. These compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a dual therapeutic role in both cancer and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
